molecular formula C19H13FN8O4 B1242273 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(E)-(3-fluorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(E)-(3-fluorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide

Cat. No. B1242273
M. Wt: 436.4 g/mol
InChI Key: JHLKANOOHHKIET-GZIVZEMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N-[(3-fluorophenyl)methylideneamino]-4-triazolecarboxamide is a member of triazoles.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Several studies have focused on the synthesis of azole derivatives, including 1,2,4-triazoles and 1,3,4-oxadiazoles, and their antimicrobial activities. For example, Başoğlu et al. (2013) explored the antimicrobial activities of azole derivatives obtained from furan-2-carbohydrazide, including 1,2,4-triazole compounds converted to Mannich bases using various secondary amines. These compounds showed activity against tested microorganisms, suggesting potential applications in developing antimicrobial agents (Başoğlu et al., 2013).

Antimicrobial and Antifungal Activities

Another study by Ceylan et al. (2014) synthesized hybrid molecules containing azole moieties, such as 1,2,4-triazole-3-one, and investigated their biological activities. The compounds displayed antimicrobial, antilipase, and antiurease activity, highlighting their potential in addressing various microbial threats and enzyme-related disorders (Ceylan et al., 2014).

properties

Product Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(E)-(3-fluorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide

Molecular Formula

C19H13FN8O4

Molecular Weight

436.4 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N-[(E)-(3-fluorophenyl)methylideneamino]triazole-4-carboxamide

InChI

InChI=1S/C19H13FN8O4/c20-12-3-1-2-10(6-12)8-22-24-19(29)15-16(11-4-5-13-14(7-11)31-9-30-13)28(27-23-15)18-17(21)25-32-26-18/h1-8H,9H2,(H2,21,25)(H,24,29)/b22-8+

InChI Key

JHLKANOOHHKIET-GZIVZEMBSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(N=NN3C4=NON=C4N)C(=O)N/N=C/C5=CC(=CC=C5)F

SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(N=NN3C4=NON=C4N)C(=O)NN=CC5=CC(=CC=C5)F

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(N=NN3C4=NON=C4N)C(=O)NN=CC5=CC(=CC=C5)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(E)-(3-fluorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide
Reactant of Route 2
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(E)-(3-fluorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide
Reactant of Route 3
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(E)-(3-fluorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide
Reactant of Route 4
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(E)-(3-fluorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide
Reactant of Route 5
Reactant of Route 5
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(E)-(3-fluorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide
Reactant of Route 6
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(E)-(3-fluorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide

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